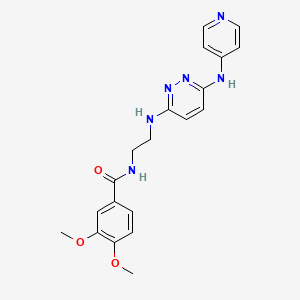

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-28-16-4-3-14(13-17(16)29-2)20(27)23-12-11-22-18-5-6-19(26-25-18)24-15-7-9-21-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,27)(H,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVGKYUTLOJBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Pyridazinyl-Pyridinyl Moiety: The pyridazinyl-pyridinyl moiety can be introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Final Coupling: The final step involves coupling the benzamide core with the pyridazinyl-pyridinyl moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce nitro groups or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, which could be explored for anticancer or anti-inflammatory properties.

Biological Studies: It may be used as a probe to study cellular signaling pathways and protein interactions.

Chemical Biology: The compound can serve as a tool to investigate the mechanisms of enzyme inhibition and receptor binding.

Industrial Applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide likely involves interaction with specific molecular targets, such as kinases or receptors. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the modulation of various cellular pathways, affecting processes like cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and linker groups. Key comparisons are summarized below:

Table 1: Structural Features of Target Compound and Analogs

| Compound Name/ID | Core Structure | Substituents/Modifications | Linker Group | Reference |

|---|---|---|---|---|

| Target Compound | Benzamide | 3,4-Dimethoxy, pyridazine-pyridin-4-ylamino | Ethylamino chain | N/A |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Ethyl benzoate | Pyridazin-3-yl, phenethylamino | Phenethylamino | [1] |

| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Ethyl benzoate | Methylisoxazol-5-yl, phenethylamino | Phenethylamino | [1] |

| 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide | Benzamide | 3-Methylisoxazole methylthio, 6-methylpyridazine | Ethylamino-thioether | [3] |

| N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide | Benzamide | 3-Methyloxadiazole methylthio, 3,5-dichloropyridine | Ethylamino-thioether | [3] |

Key Observations :

- Core Structure : The target compound uses a benzamide core, unlike the ethyl benzoate derivatives in , which may reduce esterase susceptibility and improve metabolic stability .

- Linkers: The ethylamino chain in the target compound is shorter than the phenethylamino linkers in , which could influence conformational flexibility and target binding .

Table 2: Inferred Pharmacological Profiles

Key Findings :

- Heterocyclic Substituents : Pyridazine and pyridine rings (target compound) are common in kinase inhibitors, whereas isoxazole/thiazole derivatives () often target viral proteases or thrombotic pathways .

- Substituent Effects : The dimethoxy groups on the benzamide may reduce cytotoxicity compared to nitro or chloro substituents in compounds, which are associated with higher reactivity .

Structure-Activity Relationship (SAR) Trends

- Pyridazine Modifications : Methylation at the pyridazine 6-position (e.g., I-6232) in improves activity over unsubstituted pyridazine (I-6230), suggesting that steric bulk enhances target interaction .

- Linker Optimization: Ethylamino chains (target compound) may offer better solubility than thioether linkers (), albeit with reduced stability in oxidative environments .

- Aromatic Substitutions : Electron-donating groups (e.g., methoxy in the target compound) vs. electron-withdrawing groups (e.g., trifluoromethyl in ) modulate electronic properties and binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.